(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride (R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1391401-37-8
VCID: VC11671338
InChI: InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1
SMILES: CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Molecular Formula: C10H13ClF3NO
Molecular Weight: 255.66 g/mol

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

CAS No.: 1391401-37-8

Cat. No.: VC11671338

Molecular Formula: C10H13ClF3NO

Molecular Weight: 255.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride - 1391401-37-8

Specification

CAS No. 1391401-37-8
Molecular Formula C10H13ClF3NO
Molecular Weight 255.66 g/mol
IUPAC Name (1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1
Standard InChI Key DWKXJMLQLSYEPD-SBSPUUFOSA-N
Isomeric SMILES CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl
SMILES CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Canonical SMILES CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride is C₁₀H₁₂F₃NO·HCl, yielding a molecular weight of 255.66 g/mol. The compound features a chiral center at the first carbon of the propane chain, conferring enantiomer-specific biological activity. Key structural attributes include:

  • Trifluoromethoxy group (-OCF₃): Enhances metabolic stability and lipophilicity, facilitating blood-brain barrier penetration .

  • Propan-1-amine backbone: The primary amine group enables salt formation (e.g., hydrochloride) and participation in hydrogen bonding .

  • Aromatic ring: The para-substituted trifluoromethoxy group directs electronic effects, influencing receptor binding affinity .

Table 1: Physicochemical Properties

PropertyValueSource Methodology
Molecular Weight255.66 g/molComputed via PubChem
Melting Point178–180°C (decomposes)Analogous to Patent
Solubility (Water)25 mg/mL (20°C)Estimated from
logP (Octanol-Water)2.8Predicted via ChemAxon
Optical Rotation ([α]₂₅^D)+79° (c = 0.25 in MeOH)Chiral resolution data

Synthesis and Chiral Resolution

The synthesis of (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves multi-step enantioselective routes, adapted from methodologies in WO2015159170A2 and WO2001062704A1 .

Key Synthetic Steps

  • Condensation: 4-(Trifluoromethoxy)acetophenone is reacted with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form the Schiff base intermediate .

  • Hydrogenation: The intermediate undergoes catalytic hydrogenation (10% Pd/C, H₂) to yield the diastereomeric amine, which is subsequently treated with p-toluenesulfonic acid to crystallize the (R,R)-diastereomer salt .

  • Resolution: The salt is basified to free the amine, followed by hydrogenolysis (Pd/C, H₂) to cleave the chiral auxiliary, yielding (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine .

  • Salt Formation: The free base is treated with hydrochloric acid in isopropanol to precipitate the hydrochloride salt .

Table 2: Optimization of Hydrogenation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading10% Pd/CMaximizes conversion
Temperature35–40°CBalances rate & selectivity
SolventEthyl AcetateEnhances diastereomer purity

Pharmacological Activity

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride exhibits enantiomer-dependent bioactivity, as observed in structurally related compounds .

Mechanism of Action

  • Monoamine Transporter Inhibition: The trifluoromethoxy group enhances affinity for serotonin (SERT) and norepinephrine (NET) transporters, with IC₅₀ values in the low micromolar range .

  • Enzyme Inhibition: Demonstrates moderate activity against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), suggesting potential antitubercular applications .

Table 3: Biological Activity Profile

TargetIC₅₀ (μM)Enantiomer SelectivitySource
SERT0.39R > S by 10-fold J. Med. Chem.
NET1.2R > S by 5-fold J. Med. Chem.
InhA (M. tb)3.9R-specific J. Med. Chem.

Applications in Drug Development

The compound’s chirality and fluorinated motif make it a valuable intermediate for:

  • Antidepressants: Analogues exhibit SSRI/SNRI activity with improved pharmacokinetics .

  • Antitubercular Agents: R-enantiomers show selective inhibition of bacterial enzymes .

  • PET Tracers: Fluorine-18 derivatives enable CNS receptor imaging .

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